

An In-depth Technical Guide to the Discovery and Development of Bocidelpar (ASP0367)

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Compound of Interest			
Compound Name:	Bocidelpar		
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Abstract

Bocidelpar (also known as ASP0367 and MA-0211) is an investigational, orally administered small molecule designed as a potent and selective modulator of the Peroxisome Proliferator-Activated Receptor delta (PPAR- δ). Developed by Mitobridge, a subsidiary of Astellas Pharma, **Bocidelpar** was engineered to address mitochondrial dysfunction, a key pathological feature in a range of debilitating diseases. The primary mechanism of action involves the activation of the PPAR- δ pathway, leading to the upregulation of genes crucial for mitochondrial biogenesis and fatty acid oxidation. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of **Bocidelpar** for certain indications. It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of the core signaling pathway and experimental workflows.

Introduction

Mitochondrial dysfunction is increasingly recognized as a central node in the pathophysiology of numerous rare and common diseases, including primary mitochondrial myopathies (PMM) and Duchenne muscular dystrophy (DMD).[1] These conditions are often characterized by impaired cellular energy production, leading to symptoms such as muscle weakness, fatigue, and exercise intolerance.[1] **Bocidelpar** emerged from a therapeutic strategy aimed at



enhancing mitochondrial function through the modulation of a key nuclear receptor, PPAR- δ .[2]

Bocidelpar was granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for the treatment of PMM.[3] Despite promising preclinical data and a favorable early clinical safety profile, the development of **Bocidelpar** for PMM was ultimately halted due to a failure to meet primary efficacy endpoints in a Phase 2/3 clinical trial.[4][5] This document serves as a technical resource, detailing the scientific journey of **Bocidelpar** from its discovery to its clinical evaluation.

Mechanism of Action: Targeting PPAR-δ

Bocidelpar functions as a selective agonist of PPAR- δ , a nuclear hormone receptor that acts as a transcription factor.[6][7] PPAR- δ is highly expressed in metabolically active tissues such as skeletal muscle and plays a pivotal role in regulating cellular energy metabolism.[6]

Upon activation by **Bocidelpar**, PPAR- δ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in critical metabolic processes.[8]

The key downstream effects of **Bocidelpar**-mediated PPAR- δ activation include:

- Increased Fatty Acid Oxidation (FAO): Upregulation of genes encoding for enzymes essential for the breakdown of fatty acids for energy production.
- Enhanced Mitochondrial Biogenesis: Stimulation of the production of new mitochondria to meet the cell's energy demands.

Preclinical studies demonstrated that **Bocidelpar** treatment led to an increase in the mRNA expression and protein levels of PPAR- δ target genes in both mouse models of DMD (mdx mice) and human DMD myotubes.[2] Furthermore, in vivo studies with mdx mice showed that daily administration of **Bocidelpar** for up to 35 days resulted in improved exercise endurance. [2]

A key pharmacodynamic effect observed in clinical trials was the dose-dependent upregulation of six specific PPAR- δ target genes in the blood:

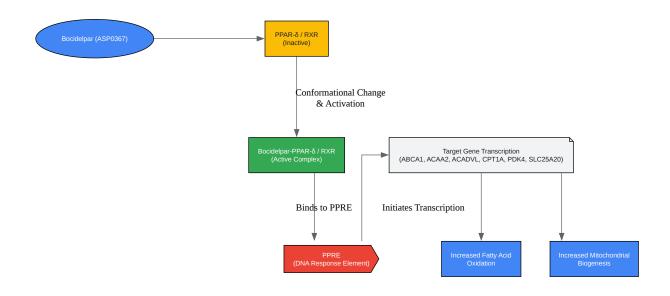


- ABCA1 (ATP Binding Cassette Subfamily A Member 1)
- ACAA2 (Acetyl-CoA Acyltransferase 2)
- ACADVL (Acyl-CoA Dehydrogenase Very Long Chain)
- CPT1A (Carnitine Palmitoyltransferase 1A)
- PDK4 (Pyruvate Dehydrogenase Kinase 4)
- SLC25A20 (Solute Carrier Family 25 Member 20)[7]

These genes are directly involved in fatty acid transport and oxidation, providing a clear biomarker of **Bocidelpar**'s target engagement.[7]

Signaling Pathway Diagram





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Caption: **Bocidelpar**'s mechanism of action via the PPAR- δ signaling pathway.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Single-Dose Bocidelpar in Healthy Adults (Fasting)[2][9]



Dose (mg)	N	tmax (median, hours)	t⅓ (mean, hours)
1	8	1.50	-
3	8	1.76	-
10	8	1.50	12.0
30	8	1.74	16.1
75	8	2.24	14.8
120	8	1.99	15.2

tmax: Time to maximum plasma concentration; t1/2: Half-life

Table 2: Pharmacokinetic Parameters of Multiple-Dose

Bocidelpar in Healthy Adults[9]

Dose (mg)	N	t½ (mean, hours)	Time to Steady State
10	9	14.1	~4 days
30	10	17.5	~4 days
75	9	16.0	~4 days

Table 3: Effect of Food on Pharmacokinetics of a Single

30 mg Dose of Bocidelpar[10]

Condition	tmax (median, hours)	Cmax	AUCinf
Fasting	1.74	-	Not Affected
High-Fat Meal	3.49 (Delayed by 1.7h)	Slightly Reduced	Not Affected

Cmax: Maximum plasma concentration; AUCinf: Area under the curve from time zero to infinity



Table 4: Pharmacokinetics of a Single 75 mg Dose of Bocidelpar in Patients with Renal and Hepatic

Impairment[6]

Patient Group	N	Cmax vs. Healthy Controls	AUC vs. Healthy Controls
Severe Renal Impairment	7	Minimal Increase	No Clear Change
Mild Hepatic Impairment	8	Increased	Increased
Moderate Hepatic Impairment	8	Increased	Increased

Experimental Protocols Quantification of Bocidelpar in Plasma

A common method for quantifying small molecules like **Bocidelpar** in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

Objective: To accurately measure the concentration of **Bocidelpar** in plasma samples.

Methodology:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - Perform protein precipitation by adding a solvent such as acetonitrile to a small volume of plasma. This removes larger proteins that can interfere with the analysis.
 - Vortex the mixture to ensure thorough mixing.
 - Centrifuge the samples at high speed to pellet the precipitated proteins.



- Carefully transfer the supernatant containing Bocidelpar to a clean tube or a 96-well plate for analysis.
- Liquid Chromatography (LC) Separation:
 - Inject the prepared sample into an LC system.
 - The mobile phase, a mixture of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid), carries the sample through a chromatographic column (e.g., a C18 column).
 - The components of the sample are separated based on their physicochemical properties
 as they interact with the stationary phase of the column. This ensures that **Bocidelpar** is
 isolated from other matrix components before entering the mass spectrometer.
- Tandem Mass Spectrometry (MS/MS) Detection:
 - The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). The ESI source generates charged ions of the analyte.
 - The first quadrupole of the tandem mass spectrometer is set to select for the mass-to-charge ratio (m/z) of the **Bocidelpar** parent ion.
 - The selected parent ions are then fragmented in a collision cell.
 - The second quadrupole selects for a specific fragment ion of Bocidelpar.
 - The detector measures the intensity of this specific fragment ion, which is proportional to the concentration of **Bocidelpar** in the sample. A standard curve is generated using known concentrations of **Bocidelpar** to quantify the amount in the unknown samples.

PPAR-δ Activation Assay

To determine the functional activity of **Bocidelpar** on its target, a cell-based reporter assay can be employed.[11][12]

Objective: To quantify the agonist activity of **Bocidelpar** on the human PPAR- δ receptor.



Methodology:

- Cell Culture and Transfection:
 - Use a suitable mammalian cell line (e.g., HEK293) that is engineered to constitutively express the human PPAR-δ receptor.
 - These cells are also transfected with a reporter plasmid containing a PPRE sequence linked to a reporter gene, such as luciferase.
- Compound Treatment:
 - Plate the reporter cells in a 96-well plate.
 - Treat the cells with varying concentrations of Bocidelpar. Include a vehicle control (e.g., DMSO) and a known PPAR-δ agonist as a positive control.
 - Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
- Luciferase Assay:
 - After incubation, lyse the cells and add a luciferase substrate.
 - \circ The luciferase enzyme, produced as a result of PPAR- δ activation, will catalyze a reaction that produces light (luminescence).
 - Measure the luminescence signal using a luminometer. The intensity of the light is directly proportional to the level of PPAR-δ activation.
- Data Analysis:
 - Plot the luminescence signal against the concentration of **Bocidelpar** to generate a doseresponse curve.
 - From this curve, the EC50 (the concentration of Bocidelpar that elicits a half-maximal response) can be calculated to determine its potency.



Mitochondrial Biogenesis Assay

Mitochondrial biogenesis can be assessed by measuring the relative expression of mitochondrial and nuclear-encoded proteins.[13][14]

Objective: To determine if **Bocidelpar** treatment increases the biogenesis of mitochondria in cultured cells.

Methodology:

- Cell Culture and Treatment:
 - Culture a relevant cell type (e.g., myotubes) in a multi-well plate.
 - Treat the cells with Bocidelpar at various concentrations for an extended period (e.g., 48-72 hours) to allow for changes in protein expression. Include appropriate controls.
- Immunofluorescence Staining:
 - Fix and permeabilize the cells.
 - Incubate the cells with primary antibodies targeting a mitochondrial DNA (mtDNA)encoded protein (e.g., COX-1, a subunit of Complex IV) and a nuclear DNA (nDNA)encoded mitochondrial protein (e.g., SDH-A, a subunit of Complex II).
 - Wash the cells and incubate with fluorescently labeled secondary antibodies that bind to the primary antibodies.
- High-Content Imaging and Analysis:
 - Acquire images of the stained cells using a high-content imaging system.
 - The system's software is used to identify individual cells and quantify the fluorescence intensity of both COX-1 and SDH-A within each cell.
- Data Interpretation:



- Calculate the ratio of the fluorescence intensity of the mtDNA-encoded protein (COX-1) to the nDNA-encoded protein (SDH-A).
- An increase in this ratio following **Bocidelpar** treatment would suggest a specific stimulation of mitochondrial biogenesis, as the synthesis of mtDNA-encoded proteins is a hallmark of this process.

Clinical Development and Discontinuation

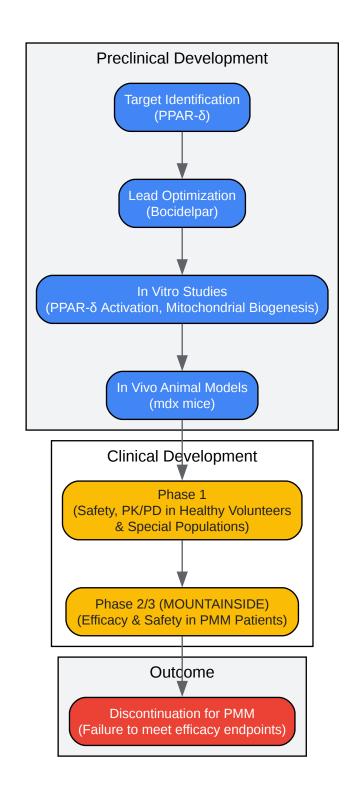
Bocidelpar was evaluated in several clinical trials for a variety of conditions, including PMM, DMD, and Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS).[3][5]

A key trial was the MOUNTAINSIDE study (NCT04641962), a Phase 2/3 randomized, double-blind, placebo-controlled study designed to assess the efficacy, safety, and tolerability of **Bocidelpar** in participants with PMM.[4][15] The primary endpoint was functional improvement as measured by the 6-minute walk test (6MWT).[4] Participants were randomized to receive either 30 mg or 75 mg of **Bocidelpar**, or a placebo, once daily for 24 weeks.[4]

In July 2025, Astellas Pharma announced the termination of the MOUNTAINSIDE trial.[5] The decision was based on the trial's failure to meet the pre-specified criteria for efficacy.[5] This was a significant setback for the development of **Bocidelpar** for PMM. The development for hypoxia was also discontinued.[5]

Experimental Workflow Diagram





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Caption: A simplified workflow of **Bocidelpar**'s development.

Conclusion



Bocidelpar represents a scientifically well-founded approach to treating diseases of mitochondrial dysfunction by targeting the PPAR- δ pathway. Preclinical and early clinical data demonstrated promising target engagement and a favorable safety profile. However, the failure to translate these early findings into clinical efficacy in a pivotal Phase 2/3 trial for primary mitochondrial myopathies underscores the significant challenges in developing treatments for these complex disorders. The data and methodologies detailed in this guide provide valuable insights for the scientific community, contributing to the broader understanding of PPAR- δ modulation and mitochondrial therapeutics. While the journey of **Bocidelpar** for PMM has concluded, the knowledge gained from its development will undoubtedly inform future research in this critical area of unmet medical need.

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